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Cat. No.: B1253748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Tetradecenoic acid (C14:1n-7) is a monounsaturated fatty acid that plays a role in cellular

metabolism and membrane fluidity.[1] Its quantification in biological matrices is crucial for

understanding its physiological and pathological roles. It is important to distinguish 7-
Tetradecenoic acid (C14:1) from the more commonly studied Palmitoleic acid (C16:1n-7), as

they are structurally different and may have distinct biological activities. This document

provides detailed protocols for the quantification of 7-Tetradecenoic acid in human plasma or

serum using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation
Table 1: Physicochemical Properties of 7-Tetradecenoic Acid

Property Value

Molecular Formula C₁₄H₂₆O₂[2][3]

Molecular Weight 226.36 g/mol [3]

IUPAC Name (7Z)-tetradec-7-enoic acid[4]

Synonyms C14:1n-7, (Z)-7-Tetradecenoic acid[1][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1253748?utm_src=pdf-interest
https://www.benchchem.com/product/b1253748?utm_src=pdf-body
https://cymitquimica.com/cas/2430-95-7/
https://www.benchchem.com/product/b1253748?utm_src=pdf-body
https://www.benchchem.com/product/b1253748?utm_src=pdf-body
https://www.benchchem.com/product/b1253748?utm_src=pdf-body
https://www.benchchem.com/product/b1253748?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7-Tetradecenoic-acid
https://www.mcdb.ca/metabolites/BMDB0062587
https://www.mcdb.ca/metabolites/BMDB0062587
https://pubchem.ncbi.nlm.nih.gov/compound/5312401
https://cymitquimica.com/cas/2430-95-7/
https://pubchem.ncbi.nlm.nih.gov/compound/5312401
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Mass Spectrometry Parameters for 7-Tetradecenoic Acid Derivatives

Parameter GC-MS (as Methyl Ester)
LC-MS/MS (as
Deprotonated Molecule)

Derivative Formula C₁₅H₂₈O₂ C₁₄H₂₅O₂⁻

Derivative MW 240.38 225.19

Precursor Ion (m/z) N/A (Scan Mode) 225.2

Product Ions (m/z)
240.2, 209.2, 167.1, 125.1,

87.1, 74.1

Quantifier: 225.2 >

181.2Qualifier: 225.2 > 127.1

Ionization Mode Electron Ionization (EI)
Negative Electrospray

Ionization (ESI⁻)

Internal Standard
Heptadecanoic acid (C17:0)

methyl ester
Heptadecanoic acid (C17:0)

Note: Product ions for LC-MS/MS are predicted and should be optimized empirically.

Experimental Protocols
Lipid Extraction from Plasma/Serum
This protocol is adapted from established lipid extraction methods.

Materials:

Human plasma or serum

Chloroform

Methanol

0.9% NaCl solution

Glass centrifuge tubes with PTFE-lined caps

Nitrogen gas evaporator
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Vortex mixer

Centrifuge

Procedure:

To a glass centrifuge tube, add 200 µL of plasma or serum.

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

Add an appropriate amount of internal standard (e.g., Heptadecanoic acid).

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

Vortex for another 1 minute.

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a

glass Pasteur pipette and transfer to a clean glass tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.

The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-

MS/MS).

Protocol for GC-MS Quantification
For GC-MS analysis, fatty acids must be derivatized to form volatile esters.

2.1. Derivatization: Fatty Acid Methyl Ester (FAME) Preparation

Materials:

Dried lipid extract

BF₃-Methanol (14%)
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Hexane

Saturated NaCl solution

Procedure:

To the dried lipid extract, add 2 mL of 14% BF₃-Methanol solution.

Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

Cool the tube to room temperature.

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

Vortex for 1 minute to extract the FAMEs into the hexane layer.

Centrifuge at 1000 x g for 5 minutes.

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2.2. GC-MS Instrumental Analysis

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary Column: DB-23, DB-WAX, or similar polar column (e.g., 30 m x 0.25 mm ID, 0.25

µm film thickness)

GC Conditions:

Injector Temperature: 250°C

Injection Volume: 1 µL (Splitless mode)

Carrier Gas: Helium at a constant flow rate of 1 mL/min

Oven Temperature Program:
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Initial temperature: 100°C, hold for 2 minutes

Ramp to 180°C at 10°C/min

Ramp to 240°C at 5°C/min, hold for 10 minutes

Transfer Line Temperature: 250°C

MS Conditions:

Ion Source Temperature: 230°C

Ionization Mode: Electron Ionization (EI) at 70 eV

Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM)

for quantification.

SIM Ions for 7-Tetradecenoic acid methyl ester: m/z 240.2 (molecular ion), 209.2, 87.1,

74.1.

Protocol for LC-MS/MS Quantification
LC-MS/MS allows for the analysis of free fatty acids without derivatization.

3.1. Sample Preparation

Materials:

Dried lipid extract

Methanol

Acetonitrile

Water

Procedure:

Reconstitute the dried lipid extract in 100 µL of a methanol:acetonitrile (1:1, v/v) solution.
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Vortex for 30 seconds.

Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

Transfer the supernatant to an LC vial for analysis.

3.2. LC-MS/MS Instrumental Analysis

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid

Chromatograph (UHPLC) system.

Tandem Mass Spectrometer (e.g., Triple Quadrupole).

LC Conditions:

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Gradient:

Start at 30% B, hold for 1 minute.

Linearly increase to 100% B over 10 minutes.

Hold at 100% B for 5 minutes.

Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

Injection Volume: 5 µL.

Column Temperature: 40°C.
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MS/MS Conditions:

Ionization Mode: Negative Electrospray Ionization (ESI⁻).

Capillary Voltage: -3.0 kV.

Source Temperature: 150°C.

Desolvation Temperature: 350°C.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

7-Tetradecenoic acid: 225.2 > 181.2 (Quantifier), 225.2 > 127.1 (Qualifier).

Internal Standard (C17:0): 269.3 > 225.3.

Mandatory Visualization
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Caption: Experimental workflow for 7-Tetradecenoic acid quantification.
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Note on Signaling Pathways

Specific signaling pathways for 7-Tetradecenoic acid (C14:1n-7)
are not well-established in current literature.

Research has focused more on related fatty acids like
Palmitoleic Acid (C16:1n-7), which is involved in:

- mTOR signaling
- TLR4-mediated inflammation

- Insulin signaling

Further research is required to elucidate the specific
molecular targets and pathways of 7-Tetradecenoic acid.

Click to download full resolution via product page

Caption: Current understanding of 7-Tetradecenoic acid signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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